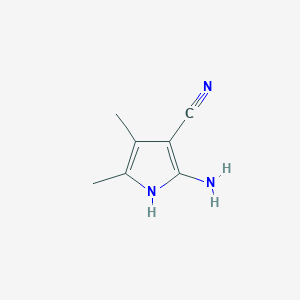

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-4-5(2)10-7(9)6(4)3-8/h10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLATXNNPVXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373352 | |

| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21392-51-8 | |

| Record name | 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-cyano-4,5-dimethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Properties

This compound is a polysubstituted pyrrole derivative with the molecular formula C₇H₉N₃.[1] The core of the molecule is a five-membered aromatic pyrrole ring, which is substituted with an amino group at position 2, a cyano group at position 3, and two methyl groups at positions 4 and 5.

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; N_amino [label="N", pos="-2.4,1.2!"]; H_amino1 [label="H", pos="-3,1.8!"]; H_amino2 [label="H", pos="-3,0.6!"]; C_cyano [label="C", pos="-2.4,-1.2!"]; N_cyano [label="N", pos="-3.6,-1.8!"]; C_methyl4 [label="C", pos="0,-2.4!"]; H_methyl4_1 [label="H", pos="-0.6,-3!"]; H_methyl4_2 [label="H", pos="0.6,-3!"]; H_methyl4_3 [label="H", pos="0,-3.6!"]; C_methyl5 [label="C", pos="2.4,-1.2!"]; H_methyl5_1 [label="H", pos="3,-1.8!"]; H_methyl5_2 [label="H", pos="3,-0.6!"]; H_methyl5_3 [label="H", pos="1.8,-1.8!"]; H_N1 [label="H", pos="0,1.8!"];

// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

C2 -- N_amino; N_amino -- H_amino1; N_amino -- H_amino2;

C3 -- C_cyano; C_cyano -- N_cyano [len=1.5];

C4 -- C_methyl4; C_methyl4 -- H_methyl4_1; C_methyl4 -- H_methyl4_2; C_methyl4 -- H_methyl4_3;

C5 -- C_methyl5; C_methyl5 -- H_methyl5_1; C_methyl5 -- H_methyl5_2; C_methyl5 -- H_methyl5_3;

N1 -- H_N1;

} Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 21392-51-8 | [1] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 135.079647300 Da | [1] |

| Topological Polar Surface Area | 65.6 Ų | [1] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the amino group, the methyl groups, and the N-H proton of the pyrrole ring. The amino protons would likely appear as a broad singlet. The two methyl groups at positions 4 and 5 might show as sharp singlets, and the N-H proton of the pyrrole ring would also likely be a singlet, with its chemical shift being solvent-dependent.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon of the cyano group appearing at a characteristic downfield shift. The carbons of the pyrrole ring would appear in the aromatic region, and the methyl carbons would be found in the aliphatic region.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the pyrrole ring, typically in the region of 3200-3500 cm⁻¹. A sharp, strong absorption band corresponding to the C≡N stretching of the nitrile group would be expected around 2200-2260 cm⁻¹. Bending vibrations for N-H and C-H bonds, as well as C-C and C-N stretching vibrations, would also be present in the fingerprint region.

2.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.17 m/z). Fragmentation patterns would likely involve the loss of small molecules such as HCN from the cyano group or cleavage of the pyrrole ring.

Synthesis

A plausible and efficient method for the synthesis of this compound is through a multicomponent reaction, a variation of the Thorpe-Ziegler reaction. This approach offers the advantage of forming the complex pyrrole ring in a single step from simple starting materials.

3.1. Experimental Protocol: Multicomponent Synthesis

This protocol is a proposed method based on established syntheses of similar 2-amino-3-cyanopyrrole derivatives.

-

Materials:

-

3-Methyl-2,4-pentanedione (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (as a source of ammonia, 1.5 eq)

-

Ethanol (solvent)

-

Piperidine or another basic catalyst (catalytic amount)

-

-

Procedure:

-

To a round-bottom flask, add 3-methyl-2,4-pentanedione, malononitrile, and ammonium acetate to ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of 2-amino-3-cyanopyrrole have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.

4.1. Antimicrobial Activity (Potential)

Many 2-amino-3-cyanopyrrole derivatives have demonstrated significant antibacterial and antifungal activities.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the amino and cyano groups on the pyrrole ring is often crucial for these activities. It is plausible that this compound could exhibit similar antimicrobial properties.

4.2. Anticancer Activity (Potential)

The pyrrole core is found in several anticancer drugs. Substituted 2-aminopyrrole-3-carbonitriles have been investigated for their cytotoxic effects against various cancer cell lines.[5] The potential mechanisms of action for such compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. Further research would be necessary to determine if this compound possesses any antiproliferative activity.

4.3. Drug Development Potential

Given the synthetic accessibility and the known biological activities of related compounds, this compound represents a scaffold of interest for further investigation in drug discovery programs. Its relatively simple structure allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and predictable chemical properties. While experimental data on its biological activity is currently limited, its structural similarity to other biologically active 2-amino-3-cyanopyrroles suggests potential as an antimicrobial or anticancer agent. The proposed multicomponent synthesis offers a straightforward route to this compound, paving the way for further investigation and derivatization in medicinal chemistry research. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising molecule.

References

- 1. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]

- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Biological Potential

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. It includes detailed experimental protocols, tabulated data for easy reference, and visualizations of synthetic and biological pathways to support advanced research and development.

Introduction and IUPAC Nomenclature

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties make it a privileged scaffold in medicinal chemistry. The compound of focus, This compound , is a polysubstituted pyrrole derivative. The presence of an amino group at the 2-position and a cyano group at the 3-position makes it a highly versatile intermediate for the synthesis of more complex heterocyclic systems and a candidate for biological screening.[1][3] The confirmed IUPAC name for this compound is this compound.[4]

Chemical and Physical Properties

The physicochemical properties of a compound are critical for its application in drug discovery and development, influencing its solubility, stability, and pharmacokinetic profile. The key computed properties for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃ | [4] |

| Molecular Weight | 135.17 g/mol | [4] |

| Monoisotopic Mass | 135.079647300 Da | [4] |

| Topological Polar Surface Area | 65.6 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

| XLogP3-AA (Lipophilicity) | 1.4 | [4] |

| CAS Number | 21392-51-8 | [4][5] |

Synthesis and Experimental Protocols

The synthesis of polysubstituted pyrroles can be achieved through various established methods, including the Paal-Knorr synthesis, multi-component reactions, and cyclization of functionalized precursors.[6][7] For 2-aminopyrrole-3-carbonitrile derivatives, a common and efficient approach is a multi-component reaction analogous to the Gewald synthesis of aminothiophenes.[8][9]

General Synthesis Method: Multi-Component Reaction

A plausible and efficient synthesis involves the one-pot condensation of an α-hydroxyketone (or its corresponding dicarbonyl), malononitrile, and an amine source. The specific synthesis for the title compound would start from 3-amino-2-butanone or a related precursor.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from established procedures for similar 2-aminopyrrole syntheses.[10]

Objective: To synthesize this compound.

Reagents and Materials:

-

3-Methyl-2,3-butanediol or Acetoin

-

Malononitrile

-

Ammonium acetate (or another ammonia source)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,3-butanediol (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq) in ethanol (100 mL).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent, to obtain the pure this compound.

Caption: General workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

While specific studies on this compound are limited, the broader class of 2-aminopyrrole-3-carbonitrile derivatives has demonstrated significant potential in medicinal chemistry.

-

Antimicrobial Activity: Structurally related compounds are known to exhibit antimicrobial properties.[3] For instance, derivatives of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile have shown promise as antibacterial agents, with some being particularly effective against Staphylococcus aureus.[1]

-

Enzyme Inhibition: A key area of interest is enzyme inhibition. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified it as a potent broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[11] MBLs are enzymes that confer resistance to β-lactam antibiotics in bacteria. By inhibiting MBLs, these pyrrole compounds can restore the efficacy of antibiotics like meropenem.[11]

-

Anticancer Potential: Various functionalized pyrrole scaffolds are recognized for their antiproliferative and anticancer properties, often by acting as protein kinase inhibitors.[12][13]

Given these precedents, this compound represents a valuable starting point for the development of new therapeutic agents, particularly as an MBL inhibitor to combat antibiotic resistance.

Representative Mechanism of Action: Metallo-β-Lactamase (MBL) Inhibition

The diagram below illustrates the proposed mechanism by which a 2-aminopyrrole-3-carbonitrile derivative can inhibit an MBL enzyme, thereby protecting β-lactam antibiotics from degradation.

Caption: Inhibition of MBL by a pyrrole derivative restores antibiotic activity.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation. Its structural similarity to known bioactive molecules, particularly enzyme inhibitors and antimicrobial agents, makes it a compelling candidate for drug discovery programs. The synthetic protocols are adaptable, and the scaffold is amenable to further chemical modification to optimize for potency and selectivity against various biological targets. This guide provides the foundational chemical and biological context to facilitate its use in advanced research.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]

- 4. 2-Amino-3-cyano-4,5-dimethylpyrrole | C7H9N3 | CID 2756391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 13. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide on 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, synthesis, and potential biological activities based on related structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established chemical principles and studies on analogous compounds to provide a useful resource for researchers.

Compound Identification and Properties

This compound is a polysubstituted pyrrole. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds.[1] The presence of amino and cyano groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21392-51-8 | [2] |

| Molecular Formula | C₇H₉N₃ | [2] |

| Molecular Weight | 135.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Topological Polar Surface Area | 65.6 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| XLogP3-AA (LogP) | 1.4 | [2] |

Synthesis of this compound

A likely synthetic route would involve the reaction of 3-hydroxy-2-butanone (acetoin) or 2,3-butanedione (diacetyl) with malononitrile in the presence of a base. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 2-aminopyrroles.

Representative Experimental Protocol: Thorpe-Ziegler Synthesis

Materials:

-

3-Hydroxy-2-butanone (acetoin)

-

Malononitrile

-

Piperidine (or another suitable base like sodium ethoxide)

-

Ethanol (or another suitable solvent like DMF)

-

Hydrochloric acid (for neutralization/precipitation)

-

Distilled water

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Addition of Catalyst: To this solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Acidify the reaction mixture with dilute hydrochloric acid to neutralize the base and precipitate the product. Filter the crude product, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[5]

Synthetic Workflow Diagram

Caption: Figure 1: Synthetic Workflow for this compound

Potential Biological Activity and Applications

The pyrrole nucleus is a common feature in many pharmaceuticals.[6] While no specific biological activity data has been found for this compound, its structural motifs suggest potential for various therapeutic applications. The 2-amino-3-cyanopyrrole scaffold is a known pharmacophore.

-

Antimicrobial Activity: A structurally similar compound, 2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile, has shown significant antimicrobial activity.[7] It is plausible that the target compound may exhibit similar properties.

-

Kinase Inhibition: Other substituted pyrrole derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed and synthesized as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8][9] The ATP-binding sites of kinases are often targeted by small molecules containing heterocyclic scaffolds.

-

Antiviral and Anticancer applications: The broader class of pyrrole derivatives has been investigated for a wide range of pharmacological uses, including antiviral and anticancer activities.[1]

Hypothetical Signaling Pathway Involvement

Given the activity of similar pyrrole compounds as kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer.

Caption: Figure 2: Hypothetical Kinase Inhibition Pathway

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new therapeutic agents. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related pyrrole chemistry. Further research is warranted to fully elucidate its synthetic protocols and explore its pharmacological profile.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-cyano-4,5-dimethylpyrrole | C7H9N3 | CID 2756391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological significance of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery.

Core Compound Data

This compound is a polysubstituted pyrrole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.

Physicochemical and Structural Properties

The key quantitative data for this compound are summarized in the table below. These properties are computationally derived and provide a basis for experimental design and analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | PubChem[1] |

| Molecular Weight | 135.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21392-51-8 | PubChem[1] |

| Topological Polar Surface Area | 65.6 Ų | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 0 | Computed |

| XLogP3-AA | 1.4 | Computed |

Synthesis Protocol

The synthesis of substituted 2-aminopyrrole-3-carbonitriles can be achieved through various multi-component reactions. A plausible and efficient method is a variation of the Gewald reaction, which is traditionally used for synthesizing 2-aminothiophenes. This approach involves the condensation of a ketone with an activated nitrile.

Experimental Protocol: Modified Gewald-Type Synthesis

This protocol describes a likely pathway for the synthesis of this compound.

Materials:

-

3-hydroxy-2-butanone (acetoin)

-

Malononitrile

-

A suitable amine catalyst (e.g., morpholine or triethylamine)

-

A suitable solvent (e.g., ethanol or methanol)

-

Ammonia source (e.g., ammonium acetate)

-

Sodium hydroxide (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-butanone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Catalysis: Add a catalytic amount of morpholine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium hydroxide solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of substituted pyrroles is known for a wide range of pharmacological effects. Many pyrrole derivatives exhibit antibacterial, antifungal, antiviral, and anticancer properties.

For instance, some 2-aminopyrrole derivatives have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The structural motif of an amino group adjacent to a nitrile on a heterocyclic ring is a common feature in many kinase inhibitors.

The diagram below represents a generalized signaling pathway that could potentially be modulated by a pyrrole-based kinase inhibitor.

References

The Multifaceted Biological Activities of Aminopyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, aminopyrroles have garnered significant attention due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for drug discovery and development.[2][3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of aminopyrrole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Aminopyrrole Derivatives

Aminopyrrole derivatives have demonstrated significant potential as anticancer therapeutics, targeting various mechanisms involved in cancer cell proliferation and survival.[2] Their activities have been evaluated against a range of cancer cell lines, with some compounds exhibiting potent cytotoxicity.

Quantitative Anticancer Activity Data

The anticancer efficacy of various aminopyrrole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected aminopyrrole derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | HCT-116 (Colon) | ~9.0 | [5] |

| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [5] |

| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [5] |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [5] |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [5] |

| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [5] |

| Pyrrolomycin F-series | MCF7 (Breast) | 0.35 - 1.21 | [5] |

| Compound 12l (an alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 | [6] |

| Compound 12l (an alkynylated pyrrole) | A549 (Lung) | 3.49 | [6] |

| Compound 3a | A549 (Lung) | 5.988 | [7] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [7] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [7] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |

| ARAP derivative 22 | MCF-7 (Breast) | 0.016 - 0.060 | [8] |

| ARAP derivative 28 | MCF-7 (Breast) | 0.060 | [8] |

| Compound 11a | HCT-116 (Colon) & others | 4- to 28-fold more potent than (R)-roscovitine | [9] |

Mechanisms of Anticancer Action

The anticancer effects of aminopyrrole derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways and cellular processes essential for tumor growth.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Several aminopyrrole derivatives act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] By binding to these receptors, they block downstream signaling pathways that are crucial for cell proliferation, angiogenesis, and metastasis.[10]

-

Tubulin Polymerization Inhibition: Certain aminopyrrole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[8][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[11]

-

Induction of Apoptosis: A common outcome of the various mechanisms of action of aminopyrrole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6][10]

The following diagram illustrates the key signaling pathways targeted by anticancer aminopyrrole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals.[12]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Aminopyrrole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

-

Solubilization solution (e.g., isopropanol, DMSO)[13]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into 96-well plates at an optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium per well.[15]

-

Include wells for a "no-cell" control (medium only) to serve as a blank.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrrole derivative in complete culture medium from the stock solution.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals.[13]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the "no-cell" control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Activity of Aminopyrrole Derivatives

Aminopyrrole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The following table presents the MIC values for some aminopyrrole derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | [19] |

| Ethyl 5-chloro-2-methyl-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylate | Proteus mirabilis | 7.81 | [19] |

| Various aminopyrrole-3-carbonitrile derivatives | Various bacteria | 7.81 - 125 | [19] |

| Cystobactamids | Gram-positive isolates | 0.125 - 8 | [20] |

| Chelocardins | Gram-positive isolates | 0.5 - 8 | [20] |

| Cystobactamids | Pseudomonas aeruginosa | MIC50: 2-4, MIC90: 8 | [20] |

| Chelocardins | Pseudomonas aeruginosa | MIC50: >32 | [20] |

| Cystobactamids | Acinetobacter baumannii | MIC50: 4-8, MIC90: 128 | [20] |

| Chelocardins | Acinetobacter baumannii | 4 - 64 | [20] |

| Pyrrole and pyrrolopyrimidine derivatives | Various bacteria & fungi | 4 - 256 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][22][23]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[18]

Materials:

-

Sterile 96-well microtiter plates (U-bottom or round-bottom are often preferred)[22]

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Aminopyrrole derivative stock solution

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24] This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[25]

-

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

In the first column of wells, add 100 µL of the aminopyrrole derivative solution at twice the highest desired final concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[22]

-

Column 11 can serve as a growth control (inoculum without the compound), and column 12 as a sterility control (broth only).[18]

-

-

Inoculation:

-

Within 15 minutes of preparing the final inoculum, add the appropriate volume (typically 5-10 µL, depending on the initial dilution) of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100-200 µL and the target inoculum density.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[25]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (growth). A reading mirror or a light box can aid in visualization.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well is clear).[24]

-

High-Throughput Screening Workflow for Antimicrobial Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for antimicrobial activity.[26][27][28]

The following diagram outlines a typical HTS workflow for antimicrobial screening.

Anti-inflammatory Activity of Aminopyrrole Derivatives

Certain aminopyrrole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][29] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[9]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of aminopyrrole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency and selectivity.

| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 4k | COX-2 | > Celecoxib | - | [29] |

| Compound 4h | COX-1 | > Celecoxib | - | [29] |

| Compound 5l | COX-2 | 8.2 | >12.1 | [30] |

| Compound 5h | COX-2 | 22.6 | - | [30] |

| Compound 5j | COX-2 | 11.6 | - | [30] |

| Compound 5k | COX-2 | 14.3 | - | [30] |

| Pyrrole 4 | COX-2 | 0.65 | - | [31] |

| Hybrid 5 | COX-2 | 0.55 | - | [31] |

| Hybrid 6 | COX-2 | 7.0 | - | [31] |

| Hybrid 7 | COX-2 | 7.2 | - | [31] |

| Hybrid 8 | COX-2 | 6.0 | - | [31] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Similar to meloxicam | - | [3] |

| Indole derivative 27 | COX-2 | 0.32 | >312 | [32] |

| Compound 14 | COX-2 | 5.0 - 17.6 | 5.01 | [33] |

| Compound 16 | COX-2 | 5.0 - 17.6 | 5.86 | [33] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, and the inhibition of this activity by a test compound is quantified.[34]

Materials:

-

96-well white opaque plate

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Heme)

-

Arachidonic acid (substrate)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Aminopyrrole derivative solutions

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions. Thaw frozen components on ice.

-

Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer to the desired working concentration (e.g., 17.5 ng/µL).[35] Keep the diluted enzyme on ice.

-

Prepare a 10X working solution of the test inhibitors and the positive control in the appropriate solvent (e.g., DMSO) and then dilute with COX Assay Buffer. The final solvent concentration should not exceed 1%.[35]

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control Wells: Add assay buffer and the diluted COX-2 enzyme.

-

Inhibitor Control Wells: Add assay buffer, the diluted COX-2 enzyme, and the positive control inhibitor.

-

Test Inhibitor Wells: Add assay buffer, the diluted COX-2 enzyme, and the aminopyrrole derivative solution.

-

Negative Control Wells (Background): Add assay buffer only (no enzyme).

-

-

Reaction Incubation:

-

Add the COX cofactor and the fluorescent probe to all wells.

-

Pre-incubate the plate at 37°C for about 10 minutes to allow the inhibitors to interact with the enzyme.[2]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

-

Immediately begin measuring the fluorescence intensity kinetically in a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[34]

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve for each well.

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Synthesis of Aminopyrrole Derivatives

The synthesis of aminopyrrole derivatives can be achieved through various chemical reactions. A common approach involves a multi-component reaction, which allows for the efficient construction of the pyrrole ring with diverse substitutions.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of aminopyrrole derivatives.

This guide provides a foundational understanding of the significant biological activities of aminopyrrole derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and innovation in this promising area of medicinal chemistry.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. bio-protocol.org [bio-protocol.org]

- 26. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. drugtargetreview.com [drugtargetreview.com]

- 28. journals.asm.org [journals.asm.org]

- 29. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. assaygenie.com [assaygenie.com]

- 35. bpsbioscience.com [bpsbioscience.com]

The Therapeutic Potential of 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Scoping Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available data on the specific molecule, 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile, are exceptionally limited. Therefore, this guide provides a comprehensive overview of the therapeutic potential of the broader class of 2-amino-1H-pyrrole-3-carbonitrile derivatives, drawing inferences about the potential applications of the target molecule. The synthesis and biological activities of related compounds will be discussed to build a foundational understanding for future research into this specific chemical entity.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it a privileged scaffold in drug discovery.[1] Pyrrole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The 2-amino-1H-pyrrole-3-carbonitrile core, in particular, serves as a versatile synthon for the creation of diverse molecular architectures with significant therapeutic potential.

Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives

The synthesis of 2-amino-1H-pyrrole-3-carbonitrile derivatives is well-established and typically involves the condensation of a ketone or aldehyde with malononitrile, followed by cyclization. A common and efficient method is the Gewald reaction, which is a one-pot, multi-component reaction.

General Synthesis Workflow

A generalized workflow for the synthesis of 2-aminopyrrole-3-carbonitriles is depicted below. This process can be adapted for the synthesis of this compound by using 2-butanone as the ketone starting material.

Caption: Generalized workflow for the synthesis of 2-aminopyrrole-3-carbonitriles.

Detailed Experimental Protocol: A Representative Synthesis

Materials:

-

2-Butanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of 2-butanone (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL) is prepared.

-

A catalytic amount of morpholine (0.1 mmol) is added to the mixture.

-

The reaction mixture is refluxed for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield the pure this compound.

Potential Therapeutic Applications

Based on the biological activities of structurally related 2-aminopyrrole-3-carbonitrile derivatives, several therapeutic applications can be postulated for this compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives.[1] The 2-aminopyrrole-3-carbonitrile scaffold has been identified as a promising pharmacophore for the development of new antibacterial and antifungal agents.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[3]

Anticancer Activity

The pyrrole nucleus is present in several anticancer drugs, and novel pyrrole derivatives continue to be explored for their antiproliferative properties.[4] Some substituted 2-aminopyrrole-3-carbonitriles have demonstrated cytotoxic activity against various cancer cell lines.[4] The potential mechanisms of action are diverse and may involve the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

Caption: Postulated anticancer mechanisms of action for 2-aminopyrrole derivatives.

Anti-inflammatory Activity

Certain pyrrole-containing compounds have been reported to possess anti-inflammatory properties.[5] These effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of inflammatory cytokine production.[5] The structural features of this compound suggest it could be investigated for similar activities.

Quantitative Data on Related Compounds

While no quantitative data exists for the target compound, the following table summarizes the reported biological activities of some related 2-aminopyrrole-3-carbonitrile derivatives to provide a reference for potential efficacy.

| Compound Derivative | Biological Activity | Assay | Potency (e.g., IC50, MIC) | Reference |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Antibacterial | Staphylococcus aureus strains | Comparable to gentamicin | [1] |

| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamase (MBL) Inhibition | In vitro enzyme assay | Low µM range | [6] |

| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Anticancer | Colon cancer cell lines (HCT-116, SW-620, Colo-205) | GI50 ≈ 1.0–1.6 x 10⁻⁸ M | [7] |

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. Based on the established biological activities of the broader class of 2-aminopyrrole-3-carbonitrile derivatives, this compound represents a promising starting point for further investigation. Future research should focus on:

-

De novo Synthesis and Characterization: The unambiguous synthesis and complete spectroscopic characterization of this compound are paramount.

-

In Vitro Screening: A comprehensive screening of the compound against a panel of microbial strains and cancer cell lines is necessary to identify its primary biological activities.

-

Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies will be required to elucidate its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective therapeutic agents.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile [smolecule.com]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Antimicrobial and Antifungal Landscape of Pyrrole Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, pyrrole carbonitriles and their derivatives have emerged as a significant class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and mechanisms of action to support ongoing drug discovery and development efforts.

Quantitative Antimicrobial and Antifungal Activity

Numerous studies have quantified the efficacy of various pyrrole carbonitrile derivatives against a wide range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, are summarized below for comparative analysis.

Antibacterial Activity

The antibacterial potential of pyrrole carbonitriles has been demonstrated against both Gram-positive and Gram-negative bacteria.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference MIC (µg/mL) | Reference Zone of Inhibition (mm) |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | - | Amoxicillin | 256 | - |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | - | Ciprofloxacin | 2 | - |

| Pyrrole benzamide derivatives | Escherichia coli | 3.12 - 12.5 | - | Ciprofloxacin | 2 | - |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | - | Vancomycin | 0.5 - 1 | - |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | - | Vancomycin | 1 | - |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | - | Vancomycin | 0.5 - 1 | - |

| Phallusialides A and B | MRSA | 32 | - | - | - | - |

| Phallusialides A and B | Escherichia coli | 64 | - | - | - | - |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | - | Chloramphenicol | - | - |

| Pyrrolo[2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 | - | Ciprofloxacin | 25 | - |

| Pyrrolo[2,3-b] pyrrole derivative 3 | Staphylococcus aureus | - | Comparable to Ciprofloxacin | Ciprofloxacin | - | - |

| BM212 (a pyrrole derivative) | Mycobacterium tuberculosis | 0.7 - 1.5 | - | Isoniazid | 0.05 - 0.2 | - |

| BM212 (a pyrrole derivative) | Drug-resistant M. tuberculosis | 0.7 - 1.5 | - | - | - | - |

| BM212 (a pyrrole derivative) | M. fortuitum | 3.1 - 12.5 | - | - | - | - |

| BM212 (a pyrrole derivative) | M. smegmatis | 3.1 - 25 | - | - | - | - |

| BM212 (a pyrrole derivative) | M. kansasii | 3.1 - 6.2 | - | - | - | - |

| BM212 (a pyrrole derivative) | M. avium | 0.4 - 3.1 | - | - | - | - |

| Synthesized pyrrole derivative 3d | E. coli | - | 22 | Ciprofloxacin | - | 22 |

| Synthesized pyrrole derivative 3e | S. aureus | - | 23 | Ciprofloxacin | - | 24 |

Table 1: Summary of Antibacterial Activity of Selected Pyrrole Carbonitrile Derivatives.[1][2][3][4][5][6]

Antifungal Activity

Pyrrole carbonitriles have also shown significant promise as antifungal agents, with some compounds exhibiting potency comparable to existing drugs.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference MIC (µg/mL) | Reference Zone of Inhibition (mm) |

| Synthesized pyrrole derivative 3e | Aspergillus niger | - | 22 | Clotrimazole | - | 22 |

| Synthesized pyrrole derivative 3c | Candida albicans | - | 24 | Clotrimazole | - | 18 |

| Synthesized pyrrole derivative 3d | Candida albicans | - | 20 | Clotrimazole | - | 18 |

| Pyrrolo[2,3-b] pyrrole derivative 2 | Candida albicans | ~25% of Clotrimazole's MIC | - | Clotrimazole | - | - |

| 1-(α-[4-(1H-pyrrol-1-yl)phenyl]benzyl)-1H-imidazole | Candida albicans & Candida spp. | Most active among tested derivatives | - | - | - | - |

Table 2: Summary of Antifungal Activity of Selected Pyrrole Carbonitrile Derivatives.[2][3][5][7]

Experimental Protocols

The evaluation of antimicrobial and antifungal properties of pyrrole carbonitriles typically involves a series of standardized in vitro assays.

Antimicrobial Susceptibility Testing

a) Disc Diffusion Method:

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[3][6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an appropriate agar medium, such as Mueller-Hinton agar.[6]

-

Application of Test Compounds: Sterile filter paper discs are impregnated with a known concentration of the synthesized pyrrole carbonitrile derivative (e.g., 100 µg/mL in DMSO).[3]

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[3][6] Standard antibiotics like ciprofloxacin and clotrimazole are used as positive controls.[2][3]

b) Broth Macrodilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Preparation of Serial Dilutions: A series of twofold dilutions of the pyrrole carbonitrile compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.

-

Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes are incubated under appropriate conditions.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Cytotoxicity Assays

To assess the potential for therapeutic use, the cytotoxicity of these compounds is often evaluated against mammalian cell lines.

a) MTT Assay:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10][11]

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, LoVo, MCF-7) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.[9][11]

-

Compound Treatment: The cells are treated with various concentrations of the pyrrole carbonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours).[10]

-

Addition of MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization of Formazan: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Mechanisms of Action and Signaling Pathways

The antimicrobial and antifungal effects of pyrrole carbonitriles are attributed to their interaction with various cellular targets and pathways, leading to the inhibition of essential life processes in microorganisms.

Inhibition of Key Bacterial Enzymes

Several pyrrole derivatives have been identified as inhibitors of crucial bacterial enzymes.

-

Topoisomerase Inhibition: Some pyrrolyl benzamide derivatives may act as inhibitors of bacterial topoisomerases, enzymes essential for DNA replication and synthesis. This inhibition ultimately leads to the cessation of bacterial growth.[1]

-

InhA Inhibition: Certain pyrrole benzamides have been shown to inhibit InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1]

-

Sortase A Inhibition: Pyrrolomycin derivatives have demonstrated inhibitory activity against Sortase A, an enzyme that anchors surface proteins to the cell wall in Gram-positive bacteria. Inhibition of Sortase A can interfere with bacterial adhesion and biofilm formation.[1]

Disruption of Fungal Respiratory Electron Transport

A well-studied mechanism, particularly for the naturally occurring pyrrole, pyrrolnitrin, is the disruption of the fungal respiratory electron transport system. Pyrrolnitrin acts on the terminal electron transport system, specifically between succinate or NADH and coenzyme Q.[12][13] This inhibition of cellular respiration deprives the fungal cells of energy, leading to growth arrest.

Quorum Sensing Inhibition

Some pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid (PT22), have been identified as quorum sensing (QS) inhibitors.[1][14] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation.[15] By inhibiting QS, these compounds can reduce bacterial pathogenicity and enhance the efficacy of conventional antibiotics.[1][14]

Conclusion

Pyrrole carbonitriles represent a versatile and potent class of compounds with significant antimicrobial and antifungal properties. The diverse mechanisms of action, including enzyme inhibition, disruption of cellular respiration, and interference with bacterial communication, make them attractive candidates for further development. The quantitative data presented in this guide highlight their potential to combat a wide range of pathogens, including drug-resistant strains. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these promising therapeutic agents. Further research into the structure-activity relationships and in vivo efficacy is warranted to fully realize the clinical potential of pyrrole carbonitriles in the fight against infectious diseases.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Researches on antibacterial and antifungal agents. IX--Pyrrole analogues of bifonazole with potent antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

- 13. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action for 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile and its Analogs

Disclaimer: Direct experimental data on the specific compound 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview of the likely mechanisms of action based on extensive research into structurally related 2-aminopyrrole-3-carbonitrile derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. Extensive research on its derivatives has revealed two primary mechanisms of action: inhibition of bacterial metallo-β-lactamases (MBLs) and inhibition of the human enzyme dipeptidyl peptidase IV (DPP4). This technical guide synthesizes the available data on analogous compounds to elucidate the probable biological activities, mechanisms of action, and relevant experimental protocols for this compound.

Potential Mechanisms of Action

Based on the structure-activity relationships (SAR) of closely related analogs, this compound is predicted to exhibit inhibitory activity against two key enzyme families.

Inhibition of Metallo-β-Lactamases (MBLs)

A significant body of research has focused on 2-aminopyrrole-3-carbonitrile derivatives as inhibitors of metallo-β-lactamases (MBLs).[1][2] These bacterial enzymes are a major contributor to antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems.

The proposed mechanism of MBL inhibition by these pyrrole derivatives involves the chelation of the zinc ions in the enzyme's active site. The core structure, particularly the 2-amino and 3-carbonitrile groups, is believed to play a crucial role in coordinating with the zinc ions, thereby inactivating the enzyme. Structure-activity relationship studies on analogs, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have highlighted the importance of the substituents at the 1, 4, and 5 positions for inhibitory potency against various MBL subclasses (e.g., IMP-1, CphA, and AIM-1).[1]

Signaling Pathway: Restoration of β-Lactam Antibiotic Efficacy

The inhibition of MBLs by a 2-aminopyrrole-3-carbonitrile derivative does not directly kill the bacteria. Instead, it restores the efficacy of β-lactam antibiotics. The following diagram illustrates this synergistic relationship.

Inhibition of Dipeptidyl Peptidase IV (DPP4)

Several studies have identified 2-aminopyrrole-3-carbonitrile derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP4).[3][4] DPP4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP4 increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes.

Signaling Pathway: DPP4 Inhibition and Glucose Homeostasis

The inhibition of DPP4 by a 2-aminopyrrole-3-carbonitrile derivative would lead to the downstream effects on the incretin pathway, ultimately contributing to better glycemic control.

Quantitative Data on Analog Compounds

Table 1: Inhibitory Activity of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Analogs against Metallo-β-Lactamases

| Compound | Target MBL | Ki (μM) |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1 | 21 |

| N-benzoyl derivative | IMP-1 | Low μM range |

| N-benzoyl derivative | CphA | Low μM range |

| N-benzoyl derivative | AIM-1 | Low μM range |

Data sourced from McGeary, R. et al. (2017).[1]

Table 2: Inhibitory Activity of Hetero-aromatic Substituted α-amino pyrrole-2-carbonitrile Derivatives against DPP4

| Compound ID | R Group | IC50 (μM) |

| 6h | [Structure not specified] | 0.004 |

| 6n | [Structure not specified] | 0.01 |

| Range of tested analogs | Various hetero-aromatic moieties | 0.004 - 113.6 |

Data sourced from a 2014 study on DPP4 inhibitors.[3]

Detailed Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of 2-aminopyrrole-3-carbonitrile derivatives against MBLs and DPP4.

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is based on a spectrophotometric assay using the chromogenic β-lactam substrate, nitrocefin.

Experimental Workflow

Materials:

-

Purified MBL enzyme (e.g., IMP-1, CphA, AIM-1)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

-

Test compound (2-aminopyrrole-3-carbonitrile derivative) dissolved in DMSO

-

Nitrocefin (chromogenic substrate)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the MBL enzyme solution, and the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to all wells.

-

Immediately begin monitoring the change in absorbance at 495 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dipeptidyl Peptidase IV (DPP4) Inhibition Assay

This protocol is based on a fluorometric assay using the substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

Experimental Workflow

Materials:

-

Recombinant human DPP4 enzyme

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (2-aminopyrrole-3-carbonitrile derivative) dissolved in DMSO

-

Gly-Pro-AMC (fluorogenic substrate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, the DPP4 enzyme solution, and the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding a solution of Gly-Pro-AMC to all wells.

-